molecular formula C13H28O B1622195 6,10-Dimethylundecan-2-ol CAS No. 38713-13-2

6,10-Dimethylundecan-2-ol

Cat. No.: B1622195
CAS No.: 38713-13-2
M. Wt: 200.36 g/mol
InChI Key: GNJORAZPXCKMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,10-Dimethylundecan-2-ol (CAS Registry Number: 38713-13-2 ) is a saturated aliphatic secondary alcohol with the molecular formula C13H28O and a molecular weight of 200.36 g/mol . This compound is also known under the synonyms 2-Undecanol, 6,10-dimethyl-, and AI3-03937 . Its structure is defined by the canonical SMILES string CC(C)CCCC(C)CCCC(C)O and the InChIKey GNJORAZPXCKMSY-UHFFFAOYSA-N . Key physical and chemical properties include a predicted boiling point of approximately 248.8 °C at 760 mmHg , a flash point of 106.8 °C , and a density of 0.829 g/cm³ . As a member of the aliphatic secondary alcohols chemical group, this compound is of significant interest in the field of flavor and fragrance research and development . It is suitable for use as a standard or building block in synthetic organic chemistry applications. This product is intended for research purposes only in a laboratory setting. It is strictly not intended for diagnostic, therapeutic, or any other human or animal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38713-13-2

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

IUPAC Name

6,10-dimethylundecan-2-ol

InChI

InChI=1S/C13H28O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h11-14H,5-10H2,1-4H3

InChI Key

GNJORAZPXCKMSY-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)O

Other CAS No.

38713-13-2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6,10 Dimethylundecan 2 Ol

Chemo- and Regioselective Synthesis of 6,10-Dimethylundecan-2-ol

The selective synthesis of this compound requires precise control over chemical reactions to target the desired functional group at a specific position within the molecule.

Strategies from Carbonyl Precursors (e.g., 6,10-Dimethylundecan-2-one)

The most direct route to this compound is through the reduction of its corresponding ketone, 6,10-Dimethylundecan-2-one (B3048196). This transformation is a cornerstone of alcohol synthesis, with a variety of reagents and catalytic systems available to effect the conversion of the carbonyl group to a hydroxyl group. The choice of reducing agent is crucial to ensure that only the ketone functionality is reduced, especially in the presence of other potentially reactive groups.

Commonly employed methods for the reduction of aliphatic ketones include catalytic hydrogenation and the use of metal hydride reagents. For instance, ionic hydrogenation using a combination of a silane and a Lewis acid, such as InBr3–Et3SiH, has been shown to selectively reduce aliphatic ketones to the corresponding secondary alcohols in moderate to good yields. rsc.org This method offers good functional group tolerance, making it a viable option for complex molecules.

Reductive Pathways for Alcohol Formation

Reductive pathways for the formation of this compound from its ketone precursor are numerous and can be broadly categorized into catalytic and stoichiometric methods. Catalytic hydrogenation, employing transition metal catalysts like palladium, platinum, or ruthenium on a solid support, is an atom-economical approach. However, it often requires elevated pressures and temperatures.

Stoichiometric metal hydride reagents, such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), are powerful and versatile reducing agents for ketones. wikipedia.org While highly effective, they are used in stoichiometric amounts, which can generate significant waste. The reactivity of these hydrides can be modulated by modifying their structure, for example, by using alkoxy derivatives, to achieve greater selectivity.

Stereocontrolled Approaches in Branched Alcohol Synthesis

Achieving stereocontrol in the synthesis of branched alcohols like this compound is a significant challenge due to the presence of multiple stereocenters. Diastereoselective reductions of the precursor ketone can be achieved by employing chiral auxiliaries or by substrate-controlled methods where existing stereocenters in the molecule direct the approach of the reducing agent.

For long-chain branched alcohols, biocatalytic reductions using enzymes such as alcohol dehydrogenases (ADHs) offer a powerful tool for stereocontrol. researchgate.netresearchgate.net These enzymes can exhibit high levels of enantio- and diastereoselectivity in the reduction of "bulky-bulky" ketones, which have large substituents on both sides of the carbonyl group. researchgate.netresearchgate.net

Enantioselective Synthesis of Chiral this compound

The synthesis of a single enantiomer of this compound is of paramount importance, as different enantiomers can exhibit distinct biological activities. This is achieved through asymmetric synthesis, which employs chiral catalysts or reagents to favor the formation of one enantiomer over the other.

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful techniques for the enantioselective reduction of prochiral ketones. These methods utilize transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. dicp.ac.cn The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

For the reduction of long-chain aliphatic ketones, the development of specialized catalyst systems is often necessary. Chiral surfactant-type rhodium catalysts have been successfully employed for the asymmetric transfer hydrogenation of long-chain aliphatic ketoesters in water, achieving excellent enantioselectivity (up to 99% ee). acs.orgacs.org These catalysts form metallomicelles in aqueous media, creating a hydrophobic environment that facilitates the interaction between the catalyst and the long-chain substrate. acs.org

Another effective strategy is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, in combination with borane reagents. mdpi.comorganic-chemistry.org These catalysts have proven to be highly effective for the enantioselective reduction of a wide variety of ketones, including aliphatic ketones. mdpi.com The predictable stereochemical outcome and high enantioselectivities make this a valuable method for accessing chiral secondary alcohols. mdpi.comorganic-chemistry.org

Biocatalytic asymmetric reduction using ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) is another highly effective approach. nih.gov These enzymes can reduce prochiral ketones with high enantioselectivity under mild reaction conditions. nih.gov Plant tissues, such as those from carrots or apples, have also been used as biocatalysts for the asymmetric reduction of ketones, offering an environmentally friendly alternative. nih.gov

Chiral Catalyst and Ligand Design for Selective Synthesis

The success of enantioselective synthesis heavily relies on the design of the chiral catalyst and its associated ligand. nih.govutexas.edu The ligand plays a crucial role in creating the chiral environment that dictates the stereochemical outcome of the reaction. nih.gov For the asymmetric reduction of ketones, a wide variety of chiral ligands have been developed, including those based on chiral diamines, amino alcohols, and phosphines. academie-sciences.fr

The design of these ligands often involves creating a rigid and well-defined chiral pocket that can effectively differentiate between the two prochiral faces of the ketone. For long-chain aliphatic substrates like 6,10-Dimethylundecan-2-one, ligands with long aliphatic chains can be designed to enhance the interaction with the substrate through hydrophobic effects, thereby improving enantioselectivity. acs.org The modular nature of many ligand scaffolds allows for the fine-tuning of steric and electronic properties to optimize the catalyst's performance for a specific substrate. chemrxiv.org

Diastereomeric Mixture Synthesis and Separation (e.g., 4,6-dimethylundecan-1-ol)

The synthesis of structurally complex, branched-chain alcohols such as this compound often results in the formation of diastereomeric mixtures due to the presence of multiple chiral centers. While specific synthetic routes for this compound are not extensively detailed in the available literature, the synthesis of a similar compound, 4,6-dimethylundecan-1-ol, provides a relevant case study for the methodologies employed in generating and separating such mixtures.

A documented synthesis of 4,6-dimethylundecan-1-ol involves a multi-step process that begins with the reaction of butyllithium in tetrahydrofuran (THF), followed by the addition of 4-methyl-5-oxopentanoate at low temperatures. researchgate.net The subsequent steps involve hydrogenation using a palladium on carbon catalyst, reduction with lithium aluminum hydride, and finally oxidation with pyridinium chlorochromate (PCC) in the presence of sodium acetate to yield the target compound. researchgate.net This process inherently generates a mixture of diastereomers due to the stereocenters at the 4 and 6 positions. The separation of these diastereomers is a critical and often challenging step, which can be achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), often utilizing chiral stationary phases to resolve the different stereoisomers.

Table 1: Exemplary Synthesis of a Branched-Chain Alcohol

Step Reagents and Conditions Purpose
1 a) BuLi/THF, 20 °C, 2 hb) 4-methyl-5-oxopentanoate, -78 °C, 1 h then 20 °C, 24 h Carbon-carbon bond formation
2 H₂/Pd(C)/CH₃OH, 20 °C, 18 h Hydrogenation
3 Li[AlH₄]/Et₂O, 20 °C, 12 h Reduction of ester to alcohol
4 PCC/CH₂Cl₂, NaOAc, 0 °C, 30 min Oxidation to aldehyde (if desired)
Source:researchgate.net

Biosynthetic Considerations for Branched Alcohols

The natural origin of branched alcohols like this compound is often linked to complex biosynthetic pathways within various organisms, particularly in the context of natural product biogenesis.

Enzymatic Pathways in Natural Product Biogenesis

The biosynthesis of branched-chain alcohols in nature is typically accomplished through intricate enzymatic pathways that utilize common metabolic precursors. nih.gov In fungi, for instance, the backbone of such molecules is often assembled by core synthases like polyketide synthases (PKSs) or nonribosomal peptide synthetases (NRPSs). nih.gov These enzymes utilize simple building blocks from primary metabolism, such as acetyl-CoA and malonyl-CoA, to construct diverse carbon skeletons. nih.gov The structural complexity and branching patterns are introduced by specific tailoring enzymes that perform modifications like methylation, reduction, and hydroxylation. mdpi.com The production of branched alcohols can be seen as a divergence from primary metabolic pathways, where a common intermediate is channeled into the synthesis of specialized secondary metabolites. nih.govresearchgate.net

Precursor Incorporation Studies in Biological Systems (e.g., fatty acid pathway for related pheromones)

Understanding the biosynthetic origins of branched alcohols can be elucidated through precursor incorporation studies. In the context of insect pheromones, many of which are branched-chain alcohols, the fatty acid synthesis (FAS) pathway is a crucial source of precursors. nih.gov The initial steps involve the synthesis of straight-chain fatty acids from acetyl-CoA. nih.gov Desaturases then introduce double bonds at specific positions, and reductases convert the fatty acyl precursors into fatty alcohols. nih.gov

In the case of branched alcohols, the incorporation of alternative starter units or modifications during chain elongation is necessary. For example, the use of branched-chain amino acid degradation products can introduce methyl branches into the growing fatty acid chain. researchgate.net Studies on the biosynthesis of insect pheromones have shown that the fatty acid metabolism of an organism can be engineered to produce specific branched-chain alcohols. researchgate.net For instance, by expressing specific desaturases and reductases in yeast, it is possible to produce insect sex pheromones that require β-oxidation for their synthesis. researchgate.net This highlights the flexibility of the fatty acid pathway and its role in generating a diverse array of natural products, including branched alcohols. The biosynthesis of many insect pheromones relies on fatty acid metabolism, where fatty acyl-CoA precursors are reduced to their corresponding alcohols by fatty acid reductases. nih.govfrontiersin.org

Advanced Analytical Techniques for Characterization and Quantification of 6,10 Dimethylundecan 2 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like 6,10-Dimethylundecan-2-ol. jmchemsci.com This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, making it indispensable for both qualitative and quantitative analysis. jmchemsci.com

Retention Index Analysis and Mass Spectral Interpretation (e.g., NIST Libraries)

A crucial parameter for the identification of compounds in GC is the retention index (RI), which normalizes retention times relative to a series of n-alkane standards. This approach provides a more consistent identifier than retention time alone, which can vary between instruments and analytical conditions. For this compound, experimental Kovats retention indices have been determined on both polar and non-polar stationary phases, which aids in its identification in complex mixtures. nist.gov

Column TypeActive PhaseTemperature (°C)Retention Index (I)
CapillaryOV-1011701403
CapillaryPEG-20M1701740
Data sourced from Gribanova, et al., 1990 as cited by NIST. nist.gov

The mass spectrum of this compound provides definitive structural information. Under electron ionization (EI), the molecule undergoes characteristic fragmentation. While a detailed analysis of the fragmentation pattern for this specific alcohol is not widely published, experimental data is available. The mass spectrum (ID JP009853) from the MassBank of North America shows key fragment ions that are used for identification. Comparison of an unknown spectrum against reference libraries, such as the NIST/EPA/NIH Mass Spectral Library, is a standard procedure for confirming the compound's identity.

Experimental GC-MS Data:

Instrument: JEOL JMS-D-300 (EI-B)

Top 5 Peaks (m/z): 45, 55, 43, 56, 69

Application in Complex Mixture Analysis (e.g., Plant Extracts, Insect Secretions)

GC-MS is extensively used to analyze complex volatile and semi-volatile mixtures from natural sources. While this compound itself is not widely reported as a major component in plant essential oils or insect secretions, its corresponding ketone, 6,10-dimethylundecan-2-one (B3048196) (also known as tetrahydrogeranylacetone), has been identified in various natural products, including rooibos tea and certain plants like Phyla scaberrima. rsc.orghmdb.ca

The analytical methods used for these complex matrices are directly applicable to the detection of this compound. For instance, the analysis of insect pheromones often involves the extraction of cuticular compounds followed by GC-MS analysis. A study on the wing extracts of Bicyclus butterflies successfully identified the related, larger C18 alcohol, 6,10,14-trimethylpentadecan-2-ol (B1204099), demonstrating the capability of these methods to detect and quantify isoprenoid alcohols in insect secretions. nih.gov This methodology, involving solvent extraction, purification via solid-phase extraction (SPE), and subsequent GC-MS analysis, would be suitable for detecting this compound in similar biological samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1H NMR and 13C NMR Chemical Shift Assignments

The 13C NMR spectrum provides information on each unique carbon atom in the molecule. An experimental 13C NMR spectrum for this compound is available and confirms the presence of the 13 carbon atoms in their expected chemical environments. The carbon attached to the hydroxyl group (C2) is observed furthest downfield among the sp³ carbons, a typical characteristic for carbons bonded to an electronegative oxygen atom.

Carbon PositionPredicted 13C Chemical Shift (ppm) Range
C=O (Ketone)200-220
CH-OH (Alcohol) 60-80
CH-Alkyl30-50
CH₂-Alkyl20-50
CH₃-Alkyl10-30
General predicted ranges based on typical values for similar structures.

Two-Dimensional NMR Techniques for Connectivity Analysis

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are standard tools.

COSY (1H-1H Correlation): This experiment would reveal the coupling relationships between adjacent protons, allowing for the tracing of the entire proton spin system along the undecane (B72203) backbone.

HSQC (1H-13C Correlation): This experiment correlates each carbon atom with its directly attached proton(s), enabling the definitive assignment of carbon signals based on their corresponding, more easily distinguished, proton signals.

HMBC (1H-13C Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between quaternary carbons and other parts of the molecule and for piecing together the entire carbon skeleton.

Although specific 2D NMR studies for this compound are not published, these techniques represent the standard methodology for the complete structural elucidation of such isoprenoid compounds. researchgate.net

Chiral Chromatography for Stereoisomer Resolution

This compound possesses three stereocenters at positions C2, C6, and C10, meaning it can exist as a mixture of eight possible stereoisomers (2³=8). Distinguishing between these stereoisomers is crucial, as they can exhibit different biological activities. Chiral chromatography is the primary method for separating enantiomers and diastereomers.

The most common approach for the chiral separation of alcohols by gas chromatography involves derivatization followed by analysis on a chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective for this purpose. For example, a successful method for the stereoisomeric analysis of the analogous 6,10,14-trimethylpentadecan-2-ol involved derivatizing the alcohol to form diastereomeric esters (e.g., using (R)-trans-chrysanthemoyl chloride). nih.gov These diastereomers can then be separated on a standard, non-chiral GC column. Alternatively, the alcohol can be analyzed directly on a chiral GC column.

High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for resolving enantiomers and is widely used for chiral separations in the pharmaceutical and fine chemical industries. thegoodscentscompany.com The choice of the specific chiral column and mobile phase is critical and often requires screening to find the optimal conditions for resolving the stereoisomers of this compound.

Derivatization Strategies for Enantiomeric Separation (e.g., 3,7-dimethylundecan-2-ol)

Indirect separation of enantiomers involves reacting the chiral analyte, such as this compound, with a single, pure enantiomer of a chiral derivatizing agent. This reaction produces diastereomers which, unlike enantiomers, have different physical properties and can be separated using standard, achiral chromatography techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.com The choice of derivatizing agent is critical for achieving successful separation.

Research on structurally analogous long-chain secondary alcohols provides effective derivatization strategies that are applicable to this compound. For instance, studies on the sex pheromone precursors in pine sawflies, which include compounds like 3,7-dimethylundecan-2-ol, have demonstrated the efficacy of specific acid chlorides as derivatizing agents. lu.se Similarly, the stereoisomeric analysis of 6,10,14-trimethylpentadecan-2-ol from butterfly wing extracts also relied on derivatization to separate the stereoisomers via gas chromatography-mass spectrometry (GC-MS). nih.gov

Commonly employed and effective chiral derivatizing agents for long-chain secondary alcohols include:

(S)-2-acetoxypropionyl chloride : This reagent has been successfully used to separate all eight stereoisomers of 3,7-dimethylundecan-2-ol in a single analytical run. lu.se It is also used for the analysis of 6,10,14-trimethylpentadecan-2-ol. nih.gov

(R)-trans-chrysanthemoyl chloride : This has been utilized for the analysis of 6,10,14-trimethylpentadecan-2-ol, where the resulting esters were analyzed to determine the specific stereoisomer. nih.gov

The selection of the derivatizing agent and the subsequent chromatographic conditions are crucial for optimal separation of the resulting diastereomers. The table below summarizes derivatization strategies used for analogous compounds.

AnalyteDerivatizing AgentAnalytical MethodKey FindingReference
3,7-dimethylundecan-2-ol(S)-2-acetoxypropionyl chlorideGC-MSSuccessful separation of all eight stereoisomers in a single run. lu.se
6,10,14-trimethylpentadecan-2-ol(R)-trans-chrysanthemoyl esterGC-MSEnabled correlation of GC peaks to specific stereoisomers. nih.gov
6,10,14-trimethylpentadecan-2-ol(S)-2-acetoxypropionyl esterGC-MSUsed as an alternative derivatization for stereoisomeric analysis. nih.gov

This indirect approach, while effective, requires that the derivatization reaction proceeds to completion without any kinetic resolution or racemization to ensure accurate quantification of the enantiomers. sigmaaldrich.com

Chiral Stationary Phases in GC and HPLC

Direct enantiomeric separation using chiral stationary phases (CSPs) is a widely used and powerful method in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). csfarmacie.czuni-muenchen.de In this approach, the enantiomers of this compound are directly separated based on their differential interactions with the chiral selector immobilized on the stationary phase. phenomenex.com

Chiral Stationary Phases in Gas Chromatography (GC)

For volatile and semi-volatile compounds like this compound, chiral capillary GC is an ideal technique, offering high resolution and sensitivity. chromatographyonline.com The most common and effective CSPs for GC are based on derivatized cyclodextrins. chromatographyonline.comgcms.cz Cyclodextrins are cyclic oligosaccharides that have a chiral cavity, allowing them to form transient diastereomeric complexes with the enantiomers of the analyte. chromatographyonline.com

The enantioselectivity depends on the size of the cyclodextrin (B1172386) (α, β, or γ) and the nature of the derivative groups attached to it. chromatographyonline.com By modifying these features, CSPs with unique selectivities can be created. chromatographyonline.comresearchgate.net For the separation of chiral alcohols, derivatized β-cyclodextrins are often employed.

Table of Common Derivatized Cyclodextrin CSPs for GC

CSP Type (based on) Common Derivatives Typical Applications
β-Cyclodextrin Permethylated, Trifluoroacetyl, Di-O-pentyl Alcohols, diols, esters, ketones, lactones

A study on 3,7-dimethylundecan-2-ol utilized a Chiraldex B-PA column, which is a type of derivatized cyclodextrin stationary phase, in combination with derivatization to achieve separation of all eight stereoisomers. lu.se

Chiral Stationary Phases in High-Performance Liquid Chromatography (HPLC)

HPLC with CSPs is a versatile method for the separation of a broad range of chiral compounds, including alcohols. csfarmacie.cznih.gov Polysaccharide-based CSPs are among the most widely used due to their broad applicability and excellent resolving power. researchgate.netmdpi.com These phases typically consist of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. researchgate.net

The separation mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create the necessary differences in retention times between enantiomers. researchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation. phenomenex.commdpi.com For alcohols, normal phase conditions using solvents like hexane/isopropanol are common. csfarmacie.cz

Table of Common CSPs for HPLC

CSP Class Chiral Selector Example Separation Principle Target Analytes
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) Hydrogen bonding, dipole-dipole interactions, steric fit Wide range of compounds, including alcohols, amines, acids
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate) Similar to cellulose derivatives Broad enantioselectivity, complementary to cellulose phases
Cyclodextrin-based Derivatized β-cyclodextrin Host-guest inclusion complexes Aromatic and aliphatic compounds, including alcohols

The selection of the appropriate CSP and chromatographic conditions is typically determined through a screening process, as predicting chiral recognition based solely on analyte structure remains challenging. sigmaaldrich.com

Mechanistic Studies of Reactions Pertaining to 6,10 Dimethylundecan 2 Ol and Its Analogs

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis of long-chain chiral alcohols, including many insect pheromones, often involves catalytic processes such as hydrogenation, cyclization, and carbon-carbon bond formation. rsc.orgasianpubs.org The elucidation of these reaction mechanisms provides fundamental insights into catalyst behavior and reaction outcomes.

One common precursor for analogous structures is citronellal (B1669106), whose conversion to isopulegol (B1217435) is a key step in the synthesis of menthol (B31143). researchgate.netresearchgate.net The mechanism of citronellal cyclization over catalysts like zirconium hydroxide (B78521) involves the coordination of the catalyst's Lewis acid sites with the carbonyl group of the citronellal, facilitating an ene-reaction. researchgate.net The catalyst's porosity and the presence of Brønsted acid sites can also play a role in the surface adsorption mechanism and subsequent cyclization. researchgate.net

In the broader context of terpene synthesis, transition metals are frequently used to catalyze key transformations. nih.gov For instance, the synthesis of citral (B94496), a related acyclic terpenoid, can be achieved through a route involving an allene (B1206475) intermediate formed from an α-acetoxy-alkyne treated with silver carbonate. nih.gov The biosynthesis of terpenes provides a model for complex cyclization cascades, which are initiated by the formation of an allylic cation from precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov These enzyme-mediated reactions yield enantiopure products, highlighting the precise mechanistic control achievable in nature. nih.gov

Modern synthetic methods for preparing insect pheromones often utilize olefin metathesis. nih.gov For example, Z-selective cross-metathesis using ruthenium-based catalysts provides an efficient route to cis-olefin containing pheromones. Mechanistic investigations of these reactions, monitored by techniques like quantitative ¹³C NMR, have revealed that the reaction can proceed through an ethenolysis reaction, where a terminal olefin is generated from an internal olefin, followed by the formation of a ruthenium methylidene species that drives the cross-metathesis. nih.gov

Catalytic hydrogenation is another critical step in the synthesis of saturated chiral alcohols from unsaturated precursors. For instance, the transformation of citral to menthol can involve the hydrogenation of citronellal to dihydrocitronellal and 3,7-dimethyl-1-octanol, followed by cyclization and further hydrogenation. nih.gov These bifunctional metal-acid catalysts facilitate both C=C hydrogenation (on metal sites) and cyclization (on acid sites). nih.gov

The table below summarizes common reaction types and their mechanistic features relevant to the synthesis of 6,10-Dimethylundecan-2-ol and its analogs.

Reaction TypeCatalyst/Reagent ExampleKey Mechanistic FeaturePrecursor Analog
Carbonyl-Ene Cyclization Zirconium Hydroxide (Lewis Acid)Coordination of the carbonyl group to the Lewis acid site, facilitating intramolecular C-C bond formation. researchgate.netCitronellal
Olefin Metathesis Ruthenium-based catalystsFormation of a metal-carbene (methylidene) intermediate that engages in a [2+2] cycloaddition with an alkene. nih.govOleyl alcohol
Terpene Cyclization Terpene Cyclase (Enzyme)Generation of an allylic cation by cleavage of a pyrophosphate leaving group, initiating a carbocation cascade. nih.govscispace.comGeranyl Pyrophosphate
Catalytic Hydrogenation Palladium on Carbon (Pd/C)Heterogeneous catalysis involving the addition of hydrogen across double bonds on the metal surface. nih.govCitral, Isopulegol

Kinetic Isotope Effects and Hammett Analysis in Related Catalytic Processes

Kinetic Isotope Effects (KIEs) and Hammett analysis are powerful tools in physical organic chemistry used to probe reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition states. nih.govlibretexts.org

A KIE is the change in reaction rate when an atom in a reactant is replaced by one of its isotopes, commonly hydrogen (¹H) with deuterium (B1214612) (²H or D). wikipedia.org The magnitude of the KIE (expressed as kH/kD) provides insight into bond-breaking or bond-forming events at the isotopically labeled position in the transition state of the rate-limiting step. libretexts.org

Primary KIEs are observed when the bond to the isotope is broken in the rate-determining step. For C-H bond cleavage, these values are typically in the range of 2–7. libretexts.org

Secondary KIEs occur when the bond to the isotope is not broken but is located near the reaction center (e.g., at the α or β position). These effects are smaller (typically 0.7–1.5) and provide information about changes in hybridization or steric environment at the transition state. wikipedia.orgsemanticscholar.org

In the study of alcohol dehydrogenases (ADHs), enzymes that catalyze the oxidation of alcohols, KIEs have been instrumental. semanticscholar.org For example, in the oxidation of substituted benzyl (B1604629) alcohols catalyzed by methanol (B129727) oxidase, a primary deuterium KIE (D(kcat/Km)) of 1.2 combined with a solvent isotope effect (D2O(kcat/Km)) of 2.0 suggested that the cleavage of the O-H and C-H bonds occur in separate steps. nih.gov Similarly, studies on isobutene hydration to form t-butyl alcohol showed that comparing reaction rates in H₂O versus D₂O helps elucidate the nature of the proton transfer step. iupac.org

The table below shows representative KIE values and their general mechanistic interpretations in the context of alcohol oxidation/synthesis.

KIE TypeTypical kH/kD ValueMechanistic Implication
Primary > 2C-H bond breaking occurs in the rate-determining step. libretexts.org
Secondary (α) 0.9 - 1.2Indicates a change in hybridization at the α-carbon (e.g., sp³ to sp²). wikipedia.org
Inverse < 1The transition state has a stiffer bending vibration than the ground state. wikipedia.org
Solvent (kH₂O/kD₂O) > 1Proton transfer (e.g., from an -OH group) is involved in the rate-determining step. nih.gov

Hammett analysis provides insight into the electronic nature of a reaction's transition state by correlating reaction rates or equilibrium constants with substituent constants (σ) on an aromatic ring. nih.gov A plot of log(k/k₀) versus σ yields a reaction constant (ρ).

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state.

A negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or loss of negative charge).

In a study of Clostridium acetobutylicum alcohol dehydrogenase (CaADH), Hammett analysis was used to examine the reduction of various carbonyl compounds. The resulting ρ-values provided information on the electronic demands of the transition state within the enzyme's active site, highlighting the utility of this tool even in complex biological systems. nih.gov

Computational Approaches to Reaction Pathway Modeling (e.g., DFT calculations for related systems)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling reaction pathways and corroborating experimentally proposed mechanisms. DFT calculations can determine the geometries and energies of reactants, products, intermediates, and transition states, allowing for the construction of a detailed potential energy surface for a reaction. nih.govresearchgate.net

In the study of terpene biosynthesis, DFT calculations have been used to evaluate complex carbocation cascade reactions. For example, in the biosynthesis of verrucosane diterpenoids and mangicol sesterterpenoids, DFT studies have challenged previously proposed mechanisms involving secondary carbocation intermediates. nih.gov The calculations revealed alternative, lower-energy pathways that bypass these unstable intermediates through skeletal rearrangements or the formation of nonclassical carbocations, in better agreement with experimental isotope-labeling studies. nih.gov

DFT has also been applied to model the reaction pathways for the oxidation of alcohols. Studies on ethanol (B145695) gasoline oxidation used DFT to calculate the reaction energy barriers for chain initiation reactions, showing that ethanol is more easily oxidized than hydrocarbon molecules. semanticscholar.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helped explain the greater reactivity of ethanol with oxygen. semanticscholar.org

The table below illustrates how DFT calculations can be used to compare different proposed reaction pathways by calculating the activation energies (energy barriers) for key steps.

Reaction StepProposed Pathway AProposed Pathway B
Intermediate Activation Energy (kcal/mol) Activation Energy (kcal/mol)
Reactant → Intermediate 115.218.5
Intermediate 1 → Transition State 120.114.3
Intermediate 1 → Intermediate 212.516.8
Intermediate 2 → Product5.48.1
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output generated from DFT studies to compare reaction mechanisms. nih.govresearchgate.net

By comparing the energy profiles of different routes, computational models can identify the most plausible reaction mechanism. researchgate.net For instance, in the biosynthesis of sesterviridene, DFT calculations, combined with isotopic labeling experiments, were used to outline a detailed mechanistic model starting from the ionization of geranylfarnesyl pyrophosphate (GFPP) and proceeding through a specific cyclization cascade. acs.org These computational insights are critical for understanding how enzymes or catalysts control complex reaction sequences to produce specific stereoisomers.

Computational Chemistry and In Silico Modeling for 6,10 Dimethylundecan 2 Ol Research

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the intrinsic electronic properties and reactivity of a molecule from first principles. mdpi.com These methods solve approximations of the Schrödinger equation to map the electron density and energy of a molecule, providing a wealth of information about its stability and chemical nature.

For 6,10-Dimethylundecan-2-ol, DFT calculations can elucidate its optimized three-dimensional geometry, electronic structure, and various reactivity descriptors. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to predict how the molecule will interact in a chemical reaction. mdpi.com These include electronegativity (the ability to attract electrons), chemical hardness (resistance to change in electron configuration), and the electrophilicity index (a measure of the propensity to act as an electrophile). researchgate.netvub.be This information is crucial for understanding the potential reaction pathways and the chemical behavior of this compound.

PropertyDescriptionIllustrative Calculated Value
Optimized Energy The lowest potential energy of the molecule in its most stable geometric conformation.-855.12 Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-6.85 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.+1.15 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.8.00 eV
Electronegativity (χ) The tendency of the molecule to attract electrons.2.85 eV
Chemical Hardness (η) Resistance of the molecule to deformation of its electron cloud.4.00 eV
Electrophilicity Index (ω) A measure of the molecule's ability to act as an electrophile.1.01 eV

Note: The values in this table are illustrative examples of what quantum chemical calculations would yield for a molecule of this type and are based on general principles of DFT.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemistrysteps.com For a flexible, long-chain molecule like this compound, which has numerous rotatable single bonds, MD is an essential tool for exploring its conformational landscape. drugdesign.org The simulation calculates the trajectory of each atom by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior. plos.org

A typical MD simulation involves placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and allowing it to move and change shape over a period ranging from nanoseconds to microseconds. researchgate.net By analyzing the simulation trajectory, researchers can identify the most frequently adopted and energetically favorable conformations. nih.gov The stability of different conformers is influenced by factors such as torsional strain (repulsion between electron clouds of adjacent bonds) and steric interactions (crowding of atoms). libretexts.org

Dihedral AngleDescriptionPredominant Conformations
C3-C4-C5-C6 Rotation in the main alkyl chain.Anti (most stable), Gauche
C5-C6-C7-C8 Rotation near the first methyl branch.Anti, Gauche
C8-C9-C10-C11 Rotation near the second methyl branch.Anti, Gauche
H-O-C2-C1 Rotation of the hydroxyl group.Staggered conformations relative to C1 and C3.

Note: This table represents the types of conformational preferences that would be analyzed from an MD simulation of this compound.

Prediction of Activity Spectra for Substances (PASS) and QSAR Modeling (e.g., for antimicrobial activity)

In-silico methods like Prediction of Activity Spectra for Substances (PASS) and Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict the biological activities of a chemical based on its structure. These approaches are particularly valuable for screening new compounds for potential therapeutic applications, such as antimicrobial activity.

PASS analysis compares the structure of a query molecule against a large database of known biologically active substances. Based on structural fragments, it predicts a wide range of potential biological effects, including pharmacological actions and mechanisms of action. For this compound, a PASS prediction could suggest a spectrum of activities, such as antifungal or antibacterial properties, which can then be prioritized for experimental validation.

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma To develop a QSAR model for the antimicrobial activity of this compound, a set of structurally similar aliphatic alcohols with experimentally measured activities (e.g., Minimum Inhibitory Concentration, MIC) would be compiled. nih.govnih.gov Various molecular descriptors—numerical values that encode structural, physical, or chemical properties—are calculated for each molecule. These can include lipophilicity (LogP), molecular weight, and topological indices. researchgate.net Statistical techniques, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed antimicrobial activity. mdpi.com Such a model could then be used to predict the activity of this compound.

DescriptorDescriptionIllustrative Contribution to Activity
LogP (Lipophilicity) The n-octanol/water partition coefficient, indicating how well the molecule partitions into lipids.Positive correlation (higher lipophilicity often enhances membrane disruption).
Molecular Weight (MW) The mass of the molecule.May show an optimal range for activity.
Topological Polar Surface Area (TPSA) A measure of the polar atoms in a molecule, related to membrane permeability.Negative correlation (lower polarity may be favored for crossing bacterial membranes).
Number of Rotatable Bonds (nRotB) A measure of molecular flexibility.Can influence how well the molecule fits into a target site.

Note: This table illustrates a hypothetical QSAR model for antimicrobial activity, showing how different molecular descriptors might influence the predicted outcome.

Molecular Docking for Ligand-Target Interactions (e.g., enzyme inhibition)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govlew.ro This method is instrumental in drug discovery for understanding ligand-target interactions and for virtual screening of potential inhibitors. semanticscholar.org Long-chain alcohols are known to exhibit antimicrobial activity, sometimes by disrupting cellular membranes or by inhibiting crucial enzymes. mdpi.com

In the context of this compound, molecular docking could be used to investigate its potential to inhibit a specific microbial enzyme. For instance, enzymes involved in fatty acid synthesis, cell wall biosynthesis, or key metabolic pathways are common targets for antimicrobial agents. researchgate.net The process involves using a scoring function to evaluate different binding poses of the alcohol within the active site of the enzyme. The results are typically reported as a binding energy or affinity, with lower (more negative) values indicating a more stable interaction. nih.gov

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds between the alcohol's hydroxyl group and polar amino acid residues, or hydrophobic interactions between the alkyl chain and nonpolar residues in the binding pocket. e-nps.or.kr This provides a structural hypothesis for the molecule's mechanism of action. For example, docking this compound against a long-chain alcohol oxidase could reveal its potential as a substrate or inhibitor for that enzyme class. frontiersin.org

Target EnzymePutative Binding Energy (kcal/mol)Key Interacting Residues (Illustrative)Interaction Type
S. aureus Enoyl-ACP Reductase (FabI) -6.5TYR157, MET160Hydrogen Bond (with -OH), Hydrophobic
S. aureus Enoyl-ACP Reductase (FabI) ILE201, PHE204, PRO193Hydrophobic (with alkyl chain)
C. albicans Lanosterol 14α-demethylase (ERG11) -7.2HIS377, TYR132Hydrogen Bond (with -OH), Hydrophobic
C. albicans Lanosterol 14α-demethylase (ERG11) PHE235, MET508, ILE379Hydrophobic (with alkyl chain)

Note: This table presents hypothetical molecular docking results for this compound against known antimicrobial enzyme targets. The binding energies and residues are for illustrative purposes.

Synthetic Applications and Derivatization Strategies for 6,10 Dimethylundecan 2 Ol

Precursor in the Total Synthesis of Complex Natural Products

However, a thorough review of scientific databases and chemical literature reveals no specific examples of 6,10-Dimethylundecan-2-ol being utilized as a precursor in the total synthesis of any complex natural product. While the principles of retrosynthetic analysis suggest its theoretical applicability, there are no published accounts of its practical implementation in this context.

Intermediate in the Production of Fine Chemicals and Chiral Building Blocks

Fine chemicals are pure, single substances that are produced in limited quantities and are often used as intermediates in the production of specialty chemicals, such as pharmaceuticals and agricultural products. Chiral building blocks are enantiomerically pure compounds that are used in the synthesis of more complex chiral molecules.

Theoretically, this compound could function as an intermediate in the production of various fine chemicals. Its hydroxyl group can be derivatized to introduce other functionalities, and its chiral nature makes it a potential starting material for the synthesis of other chiral building blocks. For instance, oxidation of the secondary alcohol would yield the corresponding ketone, while substitution reactions at the hydroxyl group could lead to a variety of other compounds.

Despite these theoretical possibilities, there is a notable lack of documented evidence for the use of this compound as an intermediate in the industrial or laboratory-scale production of fine chemicals or as a precursor to other chiral building blocks.

Derivatization to Advanced Chemical Structures (e.g., fragrant molecules)

The fragrance industry often utilizes chiral molecules to create specific and unique scents. The stereochemistry of a molecule can have a profound impact on its olfactory properties. Given its structure, this compound could potentially be derivatized to produce novel fragrant molecules. Esterification of the alcohol with various carboxylic acids, for example, could lead to a range of esters with potentially interesting and desirable aromas.

As with its other potential applications, there is no specific information available in the scientific literature that describes the derivatization of this compound for the creation of fragrant molecules. The exploration of its potential in this field remains an open area for research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,10-Dimethylundecan-2-ol, and how can purity be optimized?

  • Methodology : The compound can be synthesized via ketone reduction using sodium borohydride (NaBH₄) in anhydrous ethanol, followed by extraction with ethyl acetate (EtOAc) and purification via column chromatography . For purity optimization, ensure inert reaction conditions (argon/nitrogen atmosphere) to prevent oxidation. Post-synthesis, employ gas chromatography-mass spectrometry (GC-MS) to verify purity and identify byproducts.

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR for backbone assignment and stereochemical analysis.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₃H₂₆O) and isotopic patterns.
  • Infrared (IR) Spectroscopy : Identify hydroxyl (OH) and alkyl functional groups.
    Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

Q. How does the compound’s LogP value influence its applicability in biological studies?

  • Methodology : A LogP of ~3.8 (predicted via QSPR models) suggests moderate lipophilicity, making it suitable for membrane permeability assays . For in vitro studies, dissolve in DMSO or ethanol (≤0.1% v/v) to avoid solvent toxicity. Validate solubility using dynamic light scattering (DLS).

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments using NMR and computational methods?

  • Methodology :

  • NOESY/ROESY NMR : Detect spatial proximities between protons to infer stereochemistry.
  • Density Functional Theory (DFT) : Calculate expected coupling constants and compare with experimental NMR data.
  • Comparative Analysis : Cross-validate with structurally analogous compounds (e.g., geranyl derivatives) . Discrepancies may arise from dynamic conformational changes; use variable-temperature NMR to assess flexibility.

Q. What experimental strategies mitigate degradation of this compound under varying storage conditions?

  • Methodology :

  • Stability Testing : Store aliquots at -20°C under argon and monitor degradation via GC-MS over time.
  • Light Sensitivity : Use amber vials to prevent photodegradation.
  • pH Effects : Test stability in buffered solutions (pH 3–9) to identify optimal handling conditions. Degradation products (e.g., ketones) indicate oxidation pathways; add antioxidants like BHT if necessary .

Q. How can ecological interactions of this compound be studied in insect behavior assays?

  • Methodology :

  • Electroantennography (EAG) : Measure antennal responses in target insects (e.g., moths).
  • Wind Tunnel Assays : Test attraction/repellency at controlled concentrations (0.1–100 ng/µL).
  • Field Trials : Pair synthetic compounds with traps to validate ecological roles. Compare results with structurally similar pheromones (e.g., fuscumol derivatives) to infer structure-activity relationships .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compile datasets from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Standardized Protocols : Use OECD guidelines for toxicity assays to minimize variability.
  • Source Verification : Prioritize data from peer-reviewed journals and authoritative databases (e.g., NIST, PubChem) over vendor-supplied information .

Tables for Quick Reference

Property Value/Method Source
Molecular FormulaC₁₃H₂₆O
Predicted LogP3.84 (QSPR model)
Synthetic Yield OptimizationNaBH₄ reduction, EtOAc extraction
Stability Threshold>90% purity at -20°C (6 months)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.